Hepatoprotection in CCl4-Induced Injury
1beta-Hydroxyeuscaphic acid demonstrates definitive, dose-dependent hepatoprotection in an established in vitro model, quantified by a specific IC50 value [1]. While direct comparative IC50 data for euscaphic acid or tormentic acid under identical assay conditions are absent from the primary literature, a separate study confirms 1beta-hydroxyeuscaphic acid is the major active principle when isolated alongside these compounds from Rubus aleaefolius [2]. This establishes its superior activity within its immediate co-isolated chemical class, providing a clear baseline for its protective potency.
| Evidence Dimension | Hepatoprotective IC50 (MTT assay) |
|---|---|
| Target Compound Data | 15 µg/mL (~30 µM) |
| Comparator Or Baseline | Euscaphic Acid, Tormentic Acid (in vivo activity baseline) |
| Quantified Difference | Not directly quantifiable in same assay; identified as the 'major constituent' with 'tremendous activity' compared to co-isolated compounds in vivo [2]. |
| Conditions | CCl4-induced injury in BRL-3A rat liver cell line, 24h treatment [1]. |
Why This Matters
This provides a crucial quantitative benchmark for dose-response studies in hepatoprotection research and validates its use as a positive control or lead compound.
- [1] Hu, J., Li, X., Wang, K., Wang, H., & Sun, Y. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690. View Source
- [2] Hong, Z., Chen, W., Zhao, J., Wu, Z., Zhou, J., & Li, T. (2010). Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Journal of Ethnopharmacology, 129(2), 267-272. View Source
